molecular formula C4H9ClN2 B13095076 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride

3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride

Cat. No.: B13095076
M. Wt: 120.58 g/mol
InChI Key: IETCRQZRJAJILX-UHFFFAOYSA-N
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Description

3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride typically involves the cyclocondensation of hydrazine derivatives with β-diketones . One common method includes the reaction of chalcones with aminoguanidine hydrochloride under ultrasonic irradiation . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly catalysts such as Amberlyst-70, which is nontoxic, thermally stable, and cost-effective . The use of such catalysts not only enhances the reaction efficiency but also simplifies the workup process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine and other halogens are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include substituted pyrazoles, which can be further functionalized for various applications .

Mechanism of Action

The mechanism by which 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride exerts its effects involves interaction with various molecular targets. For instance, it can inhibit specific enzymes or interact with DNA, leading to its antimicrobial or anticancer activities . The exact pathways depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-4,5-dihydro-1H-pyrazole Hydrochloride apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

IUPAC Name

3-methyl-4,5-dihydro-1H-pyrazole;hydrochloride

InChI

InChI=1S/C4H8N2.ClH/c1-4-2-3-5-6-4;/h5H,2-3H2,1H3;1H

InChI Key

IETCRQZRJAJILX-UHFFFAOYSA-N

Canonical SMILES

CC1=NNCC1.Cl

Origin of Product

United States

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